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molecular formula C11H10BrFO B8413984 2-(2-Bromo-4-fluorophenyl)cyclopentanone CAS No. 1086599-78-1

2-(2-Bromo-4-fluorophenyl)cyclopentanone

Cat. No. B8413984
M. Wt: 257.10 g/mol
InChI Key: GZUGKKBTJOORDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063035B2

Procedure details

Heat a mixture of 2-bromo-4-fluoro-1-iodobenzene (4.5 g, 15 mmol), cyclopentanone (2.65 mL, 29.9 mmol), cesium carbonate (10.72 g, 32.9 mmol), 4,5-bis(disphenylphosphino)-9,9-dimethylxanthene (0.54 g, 0.9 mmol), and Palladium2(dibenzalacetone)3 [Pd2(dba)3)](0.35 g, 0.37 mmol) in dioxane (10 mL) to 80° C. under N2 for 22 h. After cooling the mixture to RT, dilute with ether, filter through a celite pad, and remove the solvent. Purify the residue by column chromatography (hexane:ether/20:1) to give the title compound (0.55 g, 15%). MS (GC) m/z 258 [M]+.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
2.65 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
10.72 g
Type
reactant
Reaction Step One
[Compound]
Name
4,5-bis(disphenylphosphino)-9,9-dimethylxanthene
Quantity
0.54 g
Type
reactant
Reaction Step One
[Compound]
Name
Palladium2(dibenzalacetone)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
15%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1I.[C:10]1(=[O:15])[CH2:14][CH2:13][CH2:12][CH2:11]1.C(=O)([O-])[O-].[Cs+].[Cs+]>O1CCOCC1.CCOCC.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH:11]1[CH2:12][CH2:13][CH2:14][C:10]1=[O:15] |f:2.3.4,7.8.9.10.11|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)F)I
Name
Quantity
2.65 mL
Type
reactant
Smiles
C1(CCCC1)=O
Name
cesium carbonate
Quantity
10.72 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
4,5-bis(disphenylphosphino)-9,9-dimethylxanthene
Quantity
0.54 g
Type
reactant
Smiles
Name
Palladium2(dibenzalacetone)3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
FILTRATION
Type
FILTRATION
Details
filter through a celite pad
CUSTOM
Type
CUSTOM
Details
remove the solvent
CUSTOM
Type
CUSTOM
Details
Purify the residue by column chromatography (hexane:ether/20:1)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)F)C1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.55 g
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 14.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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